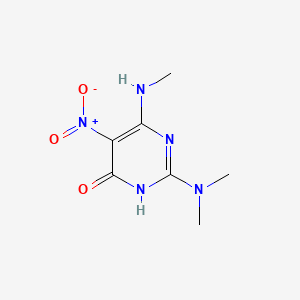![molecular formula C26H34N2P2 B15284962 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene](/img/structure/B15284962.png)
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is a bidentate phosphine ligand with the molecular formula C26H34N2P2. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene typically involves the reaction of 2-chloromethylpyridine with tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The phosphine ligands can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions are metal-phosphine complexes, which are used in various catalytic applications .
Wissenschaftliche Forschungsanwendungen
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene has several scientific research applications, including:
Catalysis: Used as a ligand in homogeneous catalysis, particularly in carbonylation and hydrogenation reactions.
Material Science: Forms part of the coordination polymers used in material science.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism by which 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic processes. The pyridine nitrogen atoms also play a crucial role in stabilizing the metal-ligand complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A widely used bidentate ligand in catalysis.
Uniqueness
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is unique due to the presence of pyridine rings, which provide additional stabilization to the metal complexes. This makes it particularly effective in catalytic applications where stability and reactivity are crucial .
Eigenschaften
Molekularformel |
C26H34N2P2 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
tert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]-pyridin-2-ylphosphane |
InChI |
InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3 |
InChI-Schlüssel |
WKORNPSVAFGDRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C2=CC=CC=N2)C(C)(C)C)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![1-Benzyl-4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15284900.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)



![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)
![17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15284947.png)
![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
